![molecular formula C8H9N3O3S B1448524 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide CAS No. 1803605-30-2](/img/structure/B1448524.png)
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide
Overview
Description
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide is a chemical compound with the CAS Number: 1803605-30-2 . It has a molecular weight of 227.24 . The physical form of this compound is a powder .
Molecular Structure Analysis
The molecular formula of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide is C8H9N3O3S . The monoisotopic mass is 227.036469 Da .Physical And Chemical Properties Analysis
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 227.24 and a molecular formula of C8H9N3O3S .Scientific Research Applications
Sulfonamide Inhibitors and Therapeutic Implications
Sulfonamide compounds, including 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide, are noted for their significant role as synthetic bacteriostatic antibiotics and are utilized in the therapy of various bacterial infections. Beyond their antibiotic function, these compounds find applications in the therapy of diseases caused by other microorganisms. They have been integrated into clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Specifically, sulfonamides are employed as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs, highlighting their extensive therapeutic potential (Gulcin & Taslimi, 2018).
Oxazolone Moieties in Pharmacology
Oxazolone, an integral part of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide, is a five-membered heterocyclic compound with considerable pharmacological significance. This heterocyclic moiety is found in various pharmacological agents exhibiting antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, anticonvulsant, sedative, cardiotonic, antidiabetic activities, and more. The versatility and broad spectrum of pharmacological activities of oxazolone derivatives underline their importance in drug development and therapeutic applications (Kushwaha & Kushwaha, 2021).
Role in Drug Synthesis and Development
Sulfonamides, including the structural motif found in 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide, are pivotal in the synthesis and development of novel drugs. Their broad bioactive spectrum and adaptability to chemical modifications make them valuable in creating a variety of medicinal agents. The continued research and development in sulfonamide derivatives are indicative of their potential to lead to new drugs with broad applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and neurological disease treatments, among others (Shichao et al., 2016).
properties
IUPAC Name |
3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c1-2-7-6-3-5(15(9,12)13)4-10-8(6)14-11-7/h3-4H,2H2,1H3,(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBOTMAFEDQRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC2=C1C=C(C=N2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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